4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This particular compound is of interest due to its unique structural features, which include a bromofuran moiety and a chlorophenyl group, potentially imparting distinct pharmacological properties.
Mechanism of Action
Target of Action
The primary target of the compound 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of various physiological processes such as inflammation and pain.
Mode of Action
The compound interacts with the COX-2 protein through several interactions, namely hydrogen bonding, electrostatic interaction, and hydrophobic interaction . These interactions allow the compound to bind to the active site of the COX-2 protein, inhibiting its activity and thus reducing the production of prostanoids .
Biochemical Pathways
By inhibiting the activity of COX-2, the compound affects the prostanoid biosynthesis pathway . This leads to a decrease in the production of prostanoids, which are involved in various physiological processes. The downstream effects of this include a potential reduction in inflammation and pain, given the role of prostanoids in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to produce 5-bromofuran-2-carboxylic acid. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The bromofuran intermediate is then coupled with 7-chloro-5-phenyl-1,4-benzodiazepin-2-one. This step often employs coupling agents like 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Cyclization: The final step involves cyclization to form the desired benzodiazepine structure. This can be facilitated by heating the reaction mixture under reflux conditions in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromofuran moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound is of interest due to its potential interactions with biological targets. Studies may focus on its binding affinity to receptors or enzymes, exploring its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s benzodiazepine core suggests potential applications in the treatment of neurological disorders. Research may investigate its efficacy and safety as an anxiolytic or hypnotic agent.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
4-(5-Bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the bromofuran moiety, which is not commonly found in other benzodiazepines. This structural feature may impart distinct pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic applications or side effect profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O3/c21-17-9-8-16(27-17)20(26)24-11-18(25)23-15-7-6-13(22)10-14(15)19(24)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAZEZCJVDZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.